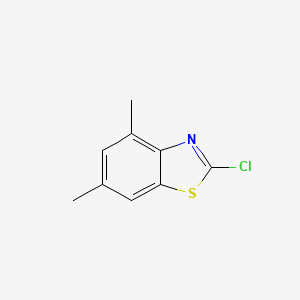

2-Chloro-4,6-dimethyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUINEVXAOBICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365962 | |

| Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80689-35-6 | |

| Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-4,6-dimethyl-1,3-benzothiazole from 2-amino-3,5-dimethylbenzenethiol

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimethyl-1,3-benzothiazole from 2-Amino-3,5-dimethylbenzenethiol

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound, a heterocyclic compound of interest in medicinal and materials chemistry. The synthesis is presented as a two-step process commencing with the cyclization of 2-amino-3,5-dimethylbenzenethiol to form a stable 2-hydroxybenzothiazole intermediate, followed by a robust chlorination step. This document outlines the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety and analytical considerations. The content is structured to serve as a practical reference for researchers, chemists, and professionals in drug development, emphasizing causality, reproducibility, and safety.

Introduction and Strategic Overview

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents. The 2-chloro-substituted benzothiazoles are particularly valuable as versatile electrophilic intermediates. The chlorine atom at the C2 position acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities and build molecular complexity.

The synthesis of the target compound, this compound, from 2-amino-3,5-dimethylbenzenethiol is most effectively and safely achieved via a two-step pathway involving a stable, isolable intermediate. Direct chlorination attempts are often complicated by the reactivity of the free amino and thiol groups.

Our strategic approach is as follows:

-

Step 1: Cyclocondensation. The starting material, 2-amino-3,5-dimethylbenzenethiol, undergoes a cyclocondensation reaction with urea. This reaction forms the benzothiazole ring system and installs a hydroxyl group at the 2-position, yielding the stable intermediate, 4,6-dimethyl-1,3-benzothiazol-2(3H)-one. This intermediate is often represented in its tautomeric form, 2-hydroxy-4,6-dimethyl-1,3-benzothiazole.

-

Step 2: Deoxychlorination. The hydroxyl group of the intermediate is then converted to the target chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

This strategy ensures high yields and purity by avoiding problematic side reactions associated with direct approaches.

Overall Synthetic Workflow

The diagram below illustrates the two-step synthetic pathway from the starting material to the final product.

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 4,6-Dimethyl-1,3-benzothiazol-2(3H)-one

Mechanistic Rationale and Experimental Design

The formation of the benzothiazole ring from an ortho-aminothiophenol is a classic heterocyclic synthesis. The choice of urea as the C1 source is advantageous due to its low cost, safety, and high efficiency. The reaction proceeds via a nucleophilic attack of the amino group on a urea carbonyl, followed by an intramolecular cyclization involving the thiol group, which attacks the newly formed isocyanate-like intermediate. This is followed by the elimination of ammonia to yield the thermodynamically stable benzothiazol-2-one ring system.

High temperatures are required to drive the reaction and facilitate the elimination of ammonia. The reaction is typically performed without a solvent, where the molten urea acts as both a reagent and a reaction medium. This "neat" reaction condition simplifies the setup and workup procedure.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Quantity | Notes |

| 2-Amino-3,5-dimethylbenzenethiol | 153.24 | 1.0 | 15.3 g (0.1 mol) | Starting Material |

| Urea | 60.06 | 2.0 | 12.0 g (0.2 mol) | C1 source, used in excess |

| Sodium Hydroxide (NaOH) | 40.00 | - | As needed | For workup (e.g., 2 M solution) |

| Hydrochloric Acid (HCl) | 36.46 | - | As needed | For workup (e.g., 2 M solution) |

| Ethanol (EtOH) | 46.07 | - | ~100 mL | For recrystallization |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a fume hood), combine 2-amino-3,5-dimethylbenzenethiol (15.3 g, 0.1 mol) and urea (12.0 g, 0.2 mol).

-

Heating: Heat the flask in an oil bath. The mixture will melt to form a homogenous liquid. Gradually increase the temperature to 180-190 °C. The evolution of ammonia gas will be observed. Maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Reaction Quench and Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the flask to cool to approximately 80-100 °C. Carefully add 100 mL of a 2 M sodium hydroxide solution to the reaction mixture. Heat the mixture to reflux for 30 minutes to dissolve the product and hydrolyze any remaining urea.

-

Isolation: Cool the basic solution in an ice bath and filter it to remove any insoluble impurities. Transfer the filtrate to a beaker and, while stirring, acidify it by slowly adding 2 M hydrochloric acid until the pH is approximately 5-6. A precipitate will form.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water. Purify the product by recrystallization from ethanol to yield 4,6-dimethyl-1,3-benzothiazol-2(3H)-one as a white or off-white solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The expected yield is typically in the range of 80-90%. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part II: Synthesis of this compound

Mechanistic Rationale and Experimental Design

The conversion of the 2-hydroxybenzothiazole intermediate to the 2-chlorobenzothiazole is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is an effective and widely used reagent for this transformation. The mechanism involves the activation of the carbonyl oxygen (from the amide tautomer) by phosphorylation, creating a highly reactive intermediate with an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the final product.

The reaction is often run using an excess of POCl₃, which serves as both the reagent and the solvent. The addition of a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, can accelerate the reaction, although it is not always necessary.

Reaction Mechanism Visualization

Caption: Simplified mechanism for the chlorination step.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Quantity | Notes |

| 4,6-Dimethyl-1,3-benzothiazol-2(3H)-one | 179.24 | 1.0 | 17.9 g (0.1 mol) | Intermediate from Part I |

| Phosphorus Oxychloride (POCl₃) | 153.33 | ~5.0 | ~50 mL (0.54 mol) | Reagent and solvent; use in excess |

| N,N-Dimethylaniline (optional) | 121.18 | cat. | ~0.5 mL | Catalyst |

| Dichloromethane (DCM) | 84.93 | - | ~200 mL | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | ~150 mL | For quenching |

!!! SAFETY WARNING !!! Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (filled with calcium chloride), add 4,6-dimethyl-1,3-benzothiazol-2(3H)-one (17.9 g, 0.1 mol).

-

Reagent Addition: In the fume hood, carefully and slowly add phosphorus oxychloride (50 mL) to the flask. If using a catalyst, add N,N-dimethylaniline (0.5 mL). The mixture may warm slightly.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using an oil bath. Maintain the reflux for 3-4 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.

-

Reaction Quench: After completion, allow the mixture to cool to room temperature. EXTREME CAUTION: Very slowly and carefully pour the reaction mixture onto 200-300 g of crushed ice in a large beaker, with constant stirring. This is a highly exothermic quench that will release HCl gas. Perform this step in the back of the fume hood.

-

Workup and Extraction: Once the quench is complete and the ice has melted, the mixture will separate into aqueous and organic layers (if any POCl₃ remains). Neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8. Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.

-

Drying and Characterization: Dry the final product under vacuum. The expected yield is typically 75-85%. Confirm the structure and purity using ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis.

Safety and Handling

-

2-Amino-3,5-dimethylbenzenethiol: Thiophenols are malodorous and toxic. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.

-

Urea: Generally considered low hazard, but dust can be irritating.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and a strong lachrymator. Reacts violently with water, releasing heat and toxic HCl gas. Always handle with extreme care in a fume hood, wearing heavy-duty gloves and face protection.

-

Dichloromethane (DCM): A suspected carcinogen. All extractions and solvent removal should be performed in a fume hood.

Conclusion

The synthesis of this compound is reliably accomplished through a two-step sequence involving the formation of a 2-hydroxybenzothiazole intermediate followed by deoxychlorination with phosphorus oxychloride. This strategic pathway offers high yields, operational simplicity, and enhanced safety compared to direct synthesis routes. The protocols and rationale provided herein constitute a self-validating system, offering a robust foundation for the production of this valuable chemical intermediate for applications in research and development.

References

-

Reddy, T. J., et al. (2007). Identification of a Potent and Selective Series of Indazole-Based Glucocorticoid Receptor Modulators. Journal of Medicinal Chemistry, 50(11), 2533-2544. [Link]

Unlocking the Molecular Architecture: A Spectroscopic Guide to 2-Chloro-4,6-dimethyl-1,3-benzothiazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethyl-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a fused benzene and thiazole ring system with chloro and methyl substituents, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. A precise understanding of its molecular structure is paramount for elucidating structure-activity relationships and ensuring the quality and purity of synthesized compounds. This technical guide provides a comprehensive analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating the data from these orthogonal methods, we can achieve an unambiguous structural confirmation.

Molecular Structure and Atom Numbering

A clear depiction of the molecule and a consistent numbering scheme are essential for interpreting spectroscopic data. The structure and atom numbering for this compound are presented below.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural verification of this compound.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to the internal standard, tetramethylsilane (TMS).

Data Interpretation: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

-

Aromatic Protons: The benzene portion of the benzothiazole ring contains two aromatic protons. Due to the substitution pattern, these protons will appear as singlets or very narrowly split doublets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-donating methyl groups and the overall electronic nature of the heterocyclic system.

-

Methyl Protons: The two methyl groups at positions 4 and 6 are chemically distinct and will therefore give rise to two separate singlets. These signals are expected in the upfield region, generally between 2.0 and 3.0 ppm.[1][2]

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aromatic and Heterocyclic Carbons: The benzothiazole core contains nine carbon atoms. The carbon attached to the chlorine (C2) is expected to be significantly downfield. The quaternary carbons (C3a, C4, C6, C7a) and the protonated aromatic carbons (C5, C7) will resonate in the typical aromatic region (110-160 ppm). The carbon atom of the S-C=N group (C2) usually appears at a higher chemical shift, around 168 ppm.[1]

-

Methyl Carbons: The two methyl carbons will appear as distinct signals in the upfield region of the spectrum, generally below 30 ppm.[1]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.30-8.10 | - |

| Methyl-H | ~2.4 | - |

| Aromatic-C | - | 121-155 |

| S-C=N | - | ~167.9 |

| Methyl-C | - | ~20.4 |

| Typical chemical shift ranges for substituted benzothiazoles.[1] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using various techniques, such as preparing a KBr pellet with the solid sample or using an Attenuated Total Reflectance (ATR) accessory for a neat sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The key vibrational modes for this compound are:

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.[3][4][5]

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl groups will be observed as sharp bands just below 3000 cm⁻¹.[3]

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the benzene ring will give rise to a series of medium to strong absorption bands in the 1600-1450 cm⁻¹ region.[3][5][6]

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position can vary depending on the molecular environment.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N / C=C Stretch (Aromatic) | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Data Interpretation: The mass spectrum will provide crucial information for the structural confirmation of this compound.

-

Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the compound. The presence of chlorine will be evident from the isotopic pattern of the molecular ion, with two peaks in an approximate 3:1 ratio of intensity (for ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for halogenated benzothiazoles may involve the loss of a chlorine radical, a methyl radical, or other neutral fragments.[7] The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a robust and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of the carbon and hydrogen framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and valuable structural insights through fragmentation analysis. Together, these techniques form the cornerstone of modern chemical analysis, ensuring the structural integrity and purity of compounds vital to research and development in the pharmaceutical and materials science sectors.

References

- Benchchem.

- Sakarya, H. C., et al. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Heterocyclic Chemistry, 51(S1), E1315-E1320.

-

Dandia, A., et al. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][2]benzothiazepin-1-ones. Indian Journal of Chemistry - Section B, 44(10), 2123-2127.

- University of California, Los Angeles. Table of Characteristic IR Absorptions.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

- University of Wisconsin-Madison.

Sources

- 1. benchchem.com [benchchem.com]

- 2. arabjchem.org [arabjchem.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4,6-dimethyl-1,3-benzothiazole

Abstract: This technical guide provides a comprehensive analysis of 2-Chloro-4,6-dimethyl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, reactivity, and analytical characterization of the molecule. It further outlines detailed experimental protocols and safety procedures, grounding all claims in authoritative references. The guide is structured to offer not just data, but a field-proven perspective on the practical application and handling of this versatile synthetic intermediate.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a prominent structural motif in a vast array of pharmacologically active compounds.[1][2][3] This privileged scaffold is present in molecules demonstrating activities that span antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The reactivity of the benzothiazole core, particularly at the 2-position, allows for extensive functionalization, making its derivatives valuable building blocks in the design of novel therapeutic agents. This compound serves as a key intermediate in this context. The presence of the chloro group at the 2-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery and material science applications.

Core Properties of this compound

A thorough understanding of the fundamental properties of a compound is paramount for its successful application in any research or development setting. This section details the molecular identity and key physical characteristics of this compound.

Molecular Structure and Identification

The structural foundation of the compound dictates its reactivity and physical behavior. The IUPAC name is this compound, and its structure is depicted below.

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2940-57-0 |

| Molecular Formula | C₉H₈ClNS |

| Molecular Weight | 197.69 g/mol |

Physical Properties

The physical properties summarized in the table below are critical for determining appropriate storage conditions, solvent selection, and handling procedures.

| Property | Value | Source |

| Appearance | Not explicitly documented; likely a liquid or low-melting solid | Inferred from M.P. |

| Melting Point | 2 °C (36 °F) | |

| Boiling Point | 231 °C (448 °F) | |

| Density | 1.238 g/cm³ (at 25 °C) | |

| Solubility | Partition coefficient (log Pow): 2.01 |

The low melting point indicates that the compound is likely a liquid at standard room temperature. The partition coefficient (log Pow) of 2.01 suggests moderate lipophilicity, implying poor solubility in water but good solubility in organic solvents such as octanol, dimethyl sulfoxide (DMSO), and acetone.[4]

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the inherent reactivity of its structure. The benzothiazole core provides a stable aromatic platform, while the 2-chloro substituent serves as an excellent leaving group.

General Synthesis Pathway

Benzothiazoles are commonly synthesized via the condensation of a 2-aminothiophenol with a suitable electrophile.[1][5] For 2-chloro substituted benzothiazoles, this typically involves reacting the corresponding 2-aminothiophenol with a source of a chlorocarbonyl group or a related reagent. The general workflow is a cornerstone of heterocyclic chemistry, valued for its reliability and versatility.

Caption: Logical workflow for the complete spectroscopic characterization of a compound.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Acute Aquatic Hazard (Category 3) | H402: Harmful to aquatic life |

Recommended Handling Procedures

Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. * Ensure eyewash stations and safety showers are readily accessible. [6] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU). * Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. Change contaminated clothing immediately. * Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator is required. Hygiene Measures:

-

Wash hands and face thoroughly after handling. * Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place. The area should be locked up or accessible only to authorized personnel. * Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation. [Link]

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385. [Link]

-

PubMed Central. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)benzothiazole. [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

Chemical Synthesis Database. (2025). 2-(3-chloro-4-nitrophenyl)-1,3-benzothiazole. [Link]

-

Wikipedia. (n.d.). Benzothiazole. [Link]

-

National Institutes of Health (NIH). (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

-

National Institutes of Health (NIH). (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

-

TSI Journals. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

-

National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

- N/A. (2025). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

CAS.org. (n.d.). 3-Hydroxybenzophenone - CAS Common Chemistry. [Link]

-

YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. [Link]

- N/A. (n.d.).

-

Veritas. (2011). Job manager lost message channel error message after the VSS Writers have been obtained for a Sys. [Link]

Sources

- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

Crystal Structure Analysis of 2-Chloro-4,6-dimethyl-1,3-benzothiazole: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The precise three-dimensional arrangement of atoms and intermolecular interactions, determined through single-crystal X-ray crystallography, is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of a representative molecule, 2-Chloro-4,6-dimethyl-1,3-benzothiazole. We will proceed from targeted synthesis and single-crystal cultivation to the intricacies of data collection, structure refinement, and corroborative analysis using spectroscopic and computational techniques. This document is designed not as a rigid template, but as a logical and causal workflow, empowering researchers to achieve definitive structural validation.

Chapter 1: The Benzothiazole Core: A Privileged Scaffold

Benzothiazole and its derivatives are heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This unique bicyclic system is present in a variety of natural and synthetic molecules, conferring a wide range of biological activities. The ability to introduce diverse substituents at the 2-position and on the benzene ring allows for the fine-tuning of a compound's steric and electronic properties, directly impacting its interaction with biological targets. For drug development professionals, an unambiguous understanding of the molecular geometry, conformation, and crystal packing is not merely academic; it is a critical prerequisite for predicting a compound's behavior, from solubility and stability to receptor binding affinity.

Chapter 2: Pathway to the Target Molecule: Synthesis and Purification

The foundational step in any crystallographic study is the synthesis of high-purity material. For this compound, a common and effective route begins with the appropriately substituted aniline, in this case, 3,5-dimethylaniline. The following protocol is a robust method adapted from established benzothiazole syntheses.

Experimental Protocol: Synthesis

-

Step 1: Formation of the Thiourea Intermediate.

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylaniline (10 mmol) in 50 mL of ethanol.

-

Add ammonium thiocyanate (12 mmol) and stir until fully dissolved.

-

To this solution, add benzoyl chloride (11 mmol) dropwise over 15 minutes while maintaining the temperature at 20-25°C.

-

Stir the reaction mixture at room temperature for 4-6 hours. The formation of the N-(3,5-dimethylphenyl)-N'-benzoylthiourea precipitate will be observed.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven.

-

-

Step 2: Oxidative Cyclization to form 2-Amino-4,6-dimethylbenzothiazole.

-

Suspend the dried thiourea intermediate (8 mmol) in 60 mL of chloroform.

-

Add bromine (9 mmol) dissolved in 10 mL of chloroform dropwise to the suspension with vigorous stirring. An exothermic reaction will occur.

-

After the addition is complete, reflux the mixture for 2 hours.

-

Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product into the chloroform layer, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-4,6-dimethylbenzothiazole.

-

-

Step 3: Sandmeyer Reaction to yield this compound.

-

Suspend the crude 2-amino-4,6-dimethylbenzothiazole (5 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (10 mL) and cool to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (5.5 mmol) in 5 mL of water dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (6 mmol) in concentrated hydrochloric acid (10 mL).

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring. Effervescence will be observed.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent.

-

Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

-

Caption: Proposed synthetic pathway for this compound.

Chapter 3: Cultivating Perfection: Single-Crystal Growth

The success of an X-ray diffraction experiment is entirely dependent on the quality of the single crystal. The goal is to encourage molecules to pack in a highly ordered, repeating lattice, free from defects. For a novel benzothiazole derivative, slow evaporation is the most reliable and accessible method.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Screening: The choice of solvent is critical. A suitable solvent is one in which the compound is sparingly soluble. Test solubility of the purified product (a few mg) in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol).

-

Preparation: Dissolve a small amount (10-20 mg) of the purified this compound in a minimal amount of a suitable solvent (or a binary solvent mixture, like dichloromethane/hexane) in a clean, small vial. The solution should be saturated or near-saturated at room temperature.

-

Evaporation: Cover the vial with parafilm and pierce it with a needle 1-3 times. This restricts the rate of evaporation. A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a desiccator) at a constant temperature.

-

Monitoring & Harvesting: Monitor the vial daily. Crystals may form over a period of several days to weeks. Once well-formed, prismatic crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a nylon loop or a fine needle.

Chapter 4: The Definitive Structure: Single-Crystal X-ray Crystallography

This is the core of the analysis, providing an unambiguous map of electron density and thus atomic positions. The workflow is a systematic process from data acquisition to a final, validated structural model.

Workflow for X-ray Crystallography

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a higher quality diffraction pattern.

-

Data Collection: The mounted crystal is placed on a diffractometer. Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated through a series of angles, a detector collects the resulting diffraction patterns.

-

Data Reduction and Structure Solution: The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities are integrated and corrected for experimental factors. Software (e.g., SHELXT) is then used to solve the "phase problem" and generate an initial electron density map, from which a preliminary molecular model is built.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns until convergence is reached. Hydrogen atoms are typically placed in calculated positions.

Caption: General workflow for single-crystal X-ray crystallography.

Data Presentation: Representative Crystallographic Parameters

While the specific data for this compound is not yet published, the following table presents a realistic set of parameters based on known structures of similar chlorinated benzothiazole derivatives.

| Parameter | Expected Value | Significance |

| Chemical Formula | C₉H₈ClNS | Defines the atomic composition. |

| Formula Weight | 197.68 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a ≈ 6-12 Å, b ≈ 8-18 Å, c ≈ 7-15 Å | Dimensions of the unit cell. |

| α, β, γ (°) | α=γ=90°, β ≈ 95-105° (for Monoclinic) | Angles of the unit cell. |

| Volume (ų) | 1000 - 1500 ų | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Temperature | 100(2) K | Data collection temperature. |

| Radiation | Mo Kα (λ = 0.71073 Å) | Wavelength of X-rays used. |

| R₁ [I > 2σ(I)] | < 0.05 | A primary indicator of the quality of the refinement; lower is better. |

| wR₂ (all data) | < 0.15 | A weighted residual factor for all data; lower is better. |

| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good refinement. |

Chapter 5: Corroborative Analysis: Spectroscopic & Computational Methods

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for confirming the molecular structure in solution and for providing complementary data.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for elucidating structure in solution. For this compound, one would expect:

-

¹H NMR: Two singlets in the aromatic region for the two non-equivalent aromatic protons, and two singlets in the aliphatic region for the two non-equivalent methyl groups.

-

¹³C NMR: Nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would confirm the presence of the C-Cl carbon, the C=N carbon, and the substituted aromatic carbons.

-

-

Infrared (IR) Spectroscopy: IR provides information on functional groups. Key expected vibrations include C=N stretching (around 1550-1600 cm⁻¹), aromatic C=C stretching, and C-H stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations serve as a powerful theoretical partner to experimental data.

-

Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) can predict the lowest energy conformation of the molecule in the gas phase. Comparing the bond lengths and angles of this optimized structure with the experimental X-ray data can reveal the effects of crystal packing forces.

-

Spectra Prediction: DFT can calculate theoretical NMR chemical shifts and vibrational frequencies, which are invaluable for assigning experimental spectra.

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions.

Chapter 6: Integrated Structural Analysis and Implications

The final refined crystal structure is more than just a picture; it is a rich dataset. Key aspects to analyze include:

-

Molecular Geometry: Confirm bond lengths and angles against standard values for benzothiazoles. Pay close attention to the C2-Cl bond length and the geometry around the thiazole ring.

-

Planarity: The benzothiazole ring system is expected to be nearly planar. Any significant deviation could indicate steric strain.

-

Intermolecular Interactions: Analyze the crystal packing for non-covalent interactions like π-π stacking between benzothiazole rings or weak C-H···N or C-H···S hydrogen bonds. These interactions govern the material's bulk properties and can be relevant to how the molecule interacts with a protein binding site.

Caption: Atom numbering scheme for this compound.

Conclusion

The structural analysis of this compound, and indeed any novel compound of pharmaceutical interest, is a multi-faceted process that demands rigor and a synergistic application of synthesis, crystallography, spectroscopy, and computational modeling. By following the detailed workflows presented in this guide, researchers can move from a synthetic target to a fully validated, three-dimensional structure. This definitive structural knowledge is the bedrock upon which successful drug discovery and development programs are built, enabling informed decisions and accelerating the journey from molecule to medicine.

References

-

Patil, V.S., et al. (2013). Synthesis, crystal structure and antidiabetic activity of substituted (E)-3-(Benzo [d]thiazol-2-ylamino) phenylprop-2-en-1-one. European Journal of Medicinal Chemistry, 59, 304-309. Available at: [Link]

- BenchChem (2025).

-

Al-Omran, F., & El-Khair, A. (2015). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 5, 105-121. Available at: [Link]

-

Bhusari, S., et al. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 15(3), 195-210. Available at: [Link]

-

Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5598. Available at: [Link]

-

Organic Chemistry Portal. (2024). Synthesis of benzothiazoles. Available at: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 12, 11-30. Available at: [Link]

-

Hassan, A.H.E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. Available at: [Link]

- BenchChem (2025). Validating the Synthesis of Benzothiazole Derivatives through Spectroscopic Methods. BenchChem Technical Guides.

-

Kaur, H., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4141. Available at: [Link]

The Pharmacological Versatility of Benzothiazoles: A Technical Guide to Their Biological Activities

Abstract

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structure, consisting of a benzene ring fused to a thiazole ring, imparts a wide range of pharmacological properties, making its derivatives prime candidates for drug discovery and development.[1][2][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of benzothiazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

Introduction: The Benzothiazole Core

The benzothiazole nucleus is an electron-rich aromatic system that serves as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[2][5] Its chemical stability and the ability to undergo substitution at multiple positions allow for the fine-tuning of its biological effects.[1][4] Modifications, particularly at the C-2 and C-6 positions of the benzothiazole ring, have been shown to be critical in modulating the therapeutic activity of its derivatives.[1][4] This adaptability has led to the development of benzothiazole-containing compounds with a wide array of applications, from anticancer to antimicrobial agents.[1][2][6]

Spectrum of Biological Activities

Benzothiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a multitude of diseases.[1][2][7] This section will delve into the most significant of these activities.

Anticancer Activity

The antiproliferative effects of benzothiazole derivatives against various cancer cell lines are well-documented.[8][9][10] Their mechanisms of action are diverse and often target key pathways involved in cancer progression.

Mechanisms of Action:

-

Tyrosine Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling growth and proliferation. By blocking these enzymes, they can halt the uncontrolled growth of cancer cells.[11][12]

-

Topoisomerase Inhibition: Some derivatives interfere with the action of topoisomerases, enzymes essential for DNA replication. This disruption leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in cancer cells.[11][12]

-

Induction of Apoptosis: Benzothiazole compounds can induce apoptosis through various mechanisms, including the activation of reactive oxygen species (ROS), which cause cellular damage and initiate the apoptotic cascade.[11][12]

-

Tubulin Inhibition: Certain derivatives have been found to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and prevents cancer cell proliferation.[13]

A notable example is 2-(4-aminophenyl)benzothiazole, which has shown significant cytotoxicity against tumor cells while sparing normal cells.[4]

Antimicrobial Activity

Benzothiazole derivatives exhibit potent activity against a wide range of microbial pathogens, including bacteria and fungi, making them a valuable scaffold in the fight against infectious diseases.[14][15][16]

Antibacterial Activity:

-

Mechanism: These compounds often target essential bacterial enzymes like DNA gyrase and dihydrofolate reductase, which are necessary for DNA replication and folic acid synthesis, respectively.[17] Their planar structure and electron-rich nature facilitate binding to microbial enzymes and receptors.[4]

-

Spectrum: They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][16]

Antifungal Activity:

-

Mechanism: A key mechanism of antifungal action is the inhibition of fungal-specific enzymes like CYP51 (sterol 14-demethylase), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[18] Some derivatives also induce DNA and protein leakage in fungal spores.[19]

-

Spectrum: They are effective against various fungal species, including Candida albicans and Aspergillus niger.[14][18][19]

Anticonvulsant Activity

Several benzothiazole derivatives have been investigated for their potential in treating epilepsy and other seizure disorders.[20][21] The well-known drug Riluzole, which is based on a benzothiazole structure, exhibits anticonvulsant properties.[20] While the exact mechanisms are still under investigation, it is believed that they may modulate glutamate neurotransmission, a key pathway involved in seizure activity.[20]

Anti-inflammatory Activity

Benzothiazole derivatives have also demonstrated significant anti-inflammatory effects.[22][23]

Mechanism of Action:

-

Enzyme Inhibition: They can inhibit key inflammatory mediators such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[4] This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins and leukotrienes.[4]

-

NF-κB Pathway: Some derivatives have been shown to reduce levels of NF-κB, a transcription factor that plays a central role in the inflammatory response.[22]

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole core.[3][11] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

-

Substitution at C-2: The C-2 position is a common site for modification. Attaching various aromatic or heterocyclic rings at this position has been shown to significantly influence anticancer and antimicrobial activities.[1][4][24]

-

Substitution at C-6: Modifications at the C-6 position have also been found to be important for a range of biological activities.[1]

-

Functional Groups: The introduction of specific functional groups, such as halogens, amines, and sulfonamides, can enhance the potency and modulate the pharmacological profile of benzothiazole derivatives.[4]

Experimental Protocols

The evaluation of the biological activities of benzothiazole derivatives relies on standardized and validated experimental protocols. This section provides an overview of key methodologies.

General Synthesis of 2-Substituted Benzothiazoles

A common and established method for synthesizing the benzothiazole scaffold is the condensation reaction between 2-aminothiophenols and various carbonyl compounds like aldehydes, carboxylic acids, or acyl chlorides.[4][5]

Illustrative Workflow for Synthesis:

Caption: General synthesis workflow for 2-substituted benzothiazoles.

Anticancer Activity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[25][26][27]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[25][26] The amount of formazan produced is directly proportional to the number of viable cells.[26]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[26]

-

Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).[26]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[25][28]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[26][28]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[25] The results are often used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[26]

MTT Assay Workflow:

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Test

The MIC test is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30][31][32]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the antimicrobial agent in a suitable growth medium.[29][31]

Broth Microdilution Protocol:

-

Preparation: Prepare serial two-fold dilutions of the benzothiazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[32]

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).[32]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[32]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[31][32]

Data Presentation:

The results of these assays are often presented in tabular format to facilitate comparison between different derivatives.

Table 1: Representative Anticancer Activity Data (IC₅₀ values in µM)

| Compound | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., HeLa) | Cell Line 3 (e.g., A549) |

| Derivative A | 5.2 | 8.1 | 12.5 |

| Derivative B | 1.8 | 3.5 | 7.9 |

| Derivative C | 15.6 | 22.3 | 35.1 |

| Standard Drug | 0.9 | 1.2 | 2.1 |

Table 2: Representative Antimicrobial Activity Data (MIC values in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| Derivative X | 3.12 | 6.25 | 12.5 |

| Derivative Y | 1.56 | 3.12 | 6.25 |

| Derivative Z | 12.5 | 25 | 50 |

| Standard Drug | 6.25 | 12.5 | 3.12 |

| (Note: Data in tables is illustrative and based on findings from various sources showing typical ranges of activity.[14]) |

Conclusion and Future Perspectives

Benzothiazole and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents.[6] The diverse range of biological activities, coupled with the synthetic accessibility of the benzothiazole scaffold, ensures its continued relevance in medicinal chemistry.[2][3][6] Future research will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the use of computational methods for rational drug design will further accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed. Available from: [Link]

-

Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. Available from: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: [Link]

-

A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. Available from: [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available from: [Link]

-

Biological Screening and Structure Activity relationship of Benzothiazole. Available from: [Link]

-

Synthesis and biological activities of benzothiazole derivatives: A review. Hep Journals. Available from: [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. Available from: [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. Available from: [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available from: [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. Available from: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available from: [Link]

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Available from: [Link]

-

Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed. Available from: [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed Central. Available from: [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available from: [Link]

-

Benzothiazole derivatives as anticancer agents. FLORE. Available from: [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. Available from: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available from: [Link]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

Novel Benzothiazole Derivatives Show Strong Antimicrobial Potential A Breakthrough in Synthetic Chemistry. Heighten Science Publications Inc. Available from: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Available from: [Link]

-

(PDF) Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review. ResearchGate. Available from: [Link]

-

Anticonvulsant and neurological profile of benzothiazoles: a mini-review. PubMed. Available from: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. Available from: [Link]

-

Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. Available from: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpasjournals.com [bpasjournals.com]

- 5. ijper.org [ijper.org]

- 6. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 7. rjptonline.org [rjptonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. flore.unifi.it [flore.unifi.it]

- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacyjournal.in [pharmacyjournal.in]

- 16. jchr.org [jchr.org]

- 17. benchchem.com [benchchem.com]

- 18. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. benchchem.com [benchchem.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. scilit.com [scilit.com]

- 31. bmglabtech.com [bmglabtech.com]

- 32. microbe-investigations.com [microbe-investigations.com]

The Benzothiazole Scaffold: A Privileged Core in Natural Product Discovery and Drug Development

An In-Depth Technical Guide for Researchers

Abstract

The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry and natural product research.[1][2][3] While widely recognized for its prevalence in synthetic pharmaceuticals, the benzothiazole moiety is also a key structural feature in a fascinating, albeit rare, collection of natural products from both terrestrial and marine environments.[2][3][4] These naturally occurring compounds exhibit a remarkable spectrum of biological activities, from the iconic bioluminescence of firefly luciferin to the potent cytotoxicity of marine alkaloids. This guide provides an in-depth exploration of natural products containing the benzothiazole scaffold, designed for researchers, scientists, and drug development professionals. We will delve into their structural diversity, biosynthetic origins, significant pharmacological properties, and the experimental methodologies crucial for their isolation and characterization.

Introduction: The Significance of the Benzothiazole Scaffold

Heterocyclic compounds are fundamental to life, forming the core of countless biologically essential molecules. Among these, the benzothiazole scaffold has emerged as a "privileged structure" in drug discovery.[5] Its rigid, planar geometry and the presence of nitrogen and sulfur heteroatoms facilitate diverse, high-affinity interactions with a wide range of biological targets, including enzymes and receptors.[6][7] While synthetic chemistry has extensively capitalized on this scaffold to produce drugs like the ALS treatment Riluzole and the anticancer agent Quizartinib, nature provides its own unique and potent examples.[6]

Natural benzothiazoles are found in organisms from insects to marine sponges, highlighting their evolutionary significance and diverse functional roles.[2][5] The study of these molecules offers not only the potential for new therapeutic leads but also provides profound insights into novel biosynthetic pathways and enzymatic mechanisms.

Key Classes of Benzothiazole-Containing Natural Products

Firefly Luciferin: Nature's Luminous Benzothiazole

Perhaps the most famous benzothiazole-containing natural product is firefly luciferin. It is the substrate for the enzyme luciferase, responsible for the mesmerizing bioluminescence observed in fireflies and other insects.[8] The light-emitting reaction involves the luciferase-catalyzed oxidation of luciferin, which yields an unstable dioxetanone intermediate.[8] The breakdown of this intermediate releases energy in the form of light, a process with exceptionally high quantum efficiency.[8]

Biosynthesis of Firefly Luciferin:

The complete biosynthetic pathway of firefly luciferin is a subject of ongoing research, but key steps have been elucidated through isotopic labeling studies.[9][10] The pathway involves the condensation of precursors derived from two molecules of L-cysteine and one molecule of p-benzoquinone (or its hydroquinone precursor).[9][11][12] A critical step in the formation of the benzothiazole ring is the decarboxylation of one of the cysteine molecules.[9][10][12]

The proposed biosynthetic logic underscores a fascinating enzymatic strategy for constructing the heterocyclic core. It begins with simple, primary metabolites and proceeds through a series of condensations and cyclizations to generate the final, complex molecule.

Caption: A workflow for bioassay-guided isolation of natural products.

Step-by-Step Methodology

Objective: To isolate and identify a cytotoxic benzothiazole alkaloid from a marine sponge.

1. Extraction:

- Step 1: Lyophilize (freeze-dry) the collected marine sponge tissue to remove water.

- Step 2: Grind the dried tissue into a fine powder to maximize surface area for extraction.

- Step 3: Macerate the powder in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 24 hours. Repeat three times.

- Rationale: This solvent combination is effective for extracting a broad range of metabolites with varying polarities.

2. Solvent Partitioning:

- Step 1: Combine the crude extracts and evaporate the solvent under reduced pressure.

- Step 2: Resuspend the residue in 90% aqueous MeOH and partition against hexane. This removes non-polar lipids.

- Step 3: Adjust the aqueous MeOH layer to 50% water and partition against DCM. The benzothiazole alkaloids are expected to partition into the DCM layer.

- Rationale: This step provides a coarse separation based on polarity, simplifying the subsequent chromatographic steps.

3. Chromatographic Purification:

- Step 1 (VLC): Subject the DCM fraction to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a stepwise gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

- Step 2 (Bioassay): Test each fraction for cytotoxicity against a cancer cell line (e.g., using an MTT assay).

- Step 3 (HPLC): Purify the most active fraction(s) using reversed-phase High-Performance Liquid Chromatography (HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

- Rationale: Bioassay-guided fractionation focuses purification efforts only on the biologically relevant compounds, increasing efficiency. HPLC provides the high resolution needed to obtain pure compounds.

4. Structure Elucidation:

- Step 1 (HRESIMS): Analyze the pure compound by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to obtain an accurate mass and determine its elemental formula.

- Step 2 (NMR): Acquire a suite of Nuclear Magnetic Resonance (NMR) spectra:

- ¹H NMR: To observe proton environments.

- ¹³C NMR: To observe carbon environments.

- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of the atoms and assemble the complete structure of the molecule.

- Step 3 (Validation): Compare the obtained spectroscopic data with literature values for known benzothiazole natural products. A unique dataset indicates a novel compound.

- Rationale: This combination of spectroscopic techniques is the gold standard for unambiguously determining the chemical structure of a novel natural product.

Conclusion and Future Outlook

Natural products containing the benzothiazole scaffold represent a chemically diverse and biologically significant class of molecules. From the well-understood biochemistry of firefly luciferin to the untapped potential of novel marine alkaloids, these compounds continue to inspire scientific inquiry. Advances in analytical techniques, such as high-sensitivity mass spectrometry and cryoprobe NMR, are enabling the discovery and characterization of these often low-abundance metabolites. Furthermore, genome mining and synthetic biology approaches are poised to uncover the biosynthetic gene clusters responsible for their production, opening doors for heterologous expression and the engineered biosynthesis of novel analogues. For drug development professionals, these natural scaffolds are not just molecules, but blueprints for the next generation of therapeutics.

References

-

Sharma, P.C., Sinhmar, A., Sharma, A., Rajak, H., & Pathak, D.P. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266. [Link]

-

Lihumis, H.S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

(Author, Year). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Wikipedia contributors. (n.d.). Firefly luciferin. In Wikipedia. Retrieved from [Link]

-

Oba, Y., et al. (2013). Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. PLOS One. [Link]

-

Oba, Y., et al. (2013). Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. National Institutes of Health. [Link]

-

(Author, Year). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry. [Link]

-

(Author, Year). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

-

(Author, Year). Benzothiazole derivative compounds found in natural products. ResearchGate. [Link]

-

Oba, Y., et al. (2013). Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. Semantic Scholar. [Link]

-

Oba, Y., et al. (2013). Biosynthesis of firefly luciferin in adult lantern: decarboxylation of L-cysteine is a key step for benzothiazole ring formation in firefly luciferin synthesis. PubMed. [Link]

-

Wikipedia contributors. (n.d.). Benzothiazole. In Wikipedia. Retrieved from [Link]

-

Abrol, S., Bodla, R. B., & Goswami, C. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

(Author, Year). Benzothiazole analogues and their biological aspects: A Review. ResearchGate. [Link]

-

(Author, Year). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PMC - PubMed Central. [Link]

-

(Author, Year). Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins. PMC - PubMed Central. [Link]

-

(Author, Year). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. [Link]

-

(Author, Year). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. ResearchGate. [Link]

-

(Author, Year). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PubMed. [Link]

-

(Author, Year). Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products. ResearchGate. [Link]

-

(Author, Year). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]

-

(Author, Year). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

(Author, Year). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Bentham Science. [Link]

-

Sumit, Kumar, A., & Mishra, A. K. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini reviews in medicinal chemistry. [Link]

-

Wang, G., et al. (2025). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. PubMed. [Link]

-

(Author, Year). Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. PMC - NIH. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistryjournal.net [chemistryjournal.net]

- 6. mdpi.com [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Firefly luciferin - Wikipedia [en.wikipedia.org]

- 9. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis | PLOS One [journals.plos.org]

- 10. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis | Semantic Scholar [semanticscholar.org]

- 12. Biosynthesis of firefly luciferin in adult lantern: decarboxylation of L-cysteine is a key step for benzothiazole ring formation in firefly luciferin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for 2-Chloro-4,6-dimethyl-1,3-benzothiazole

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4,6-dimethyl-1,3-benzothiazole

Introduction: A Proactive Approach to Benzothiazole Safety

Benzothiazoles are a class of heterocyclic compounds that form the backbone of numerous molecules with significant biological and pharmaceutical activity.[3][4] Their utility in drug discovery and materials science necessitates a thorough understanding of their handling requirements. This compound, as a chlorinated heterocyclic compound, warrants a high degree of caution. Potential hazards associated with this class of chemicals include acute toxicity, irritation, and the release of hazardous decomposition products under thermal stress.[5][6]